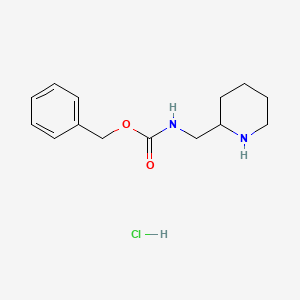

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZWJKQJZIRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662459 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203418-62-5 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis and Application of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Technical Guide for Pharmaceutical Intermediates

Executive Summary

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5) is a high-value chiral building block characterized by a piperidine ring with a Cbz-protected aminomethyl group at the C2 position. This scaffold is a critical intermediate in the synthesis of Class Ic antiarrhythmic agents (e.g., Flecainide analogues) and emerging kinase inhibitors .

Its strategic value lies in its orthogonal protection : the exocyclic primary amine is masked by the benzyloxycarbonyl (Cbz) group, leaving the secondary piperidine nitrogen free for selective derivatization (alkylation or acylation). This allows medicinal chemists to diversify the piperidine core before elaborating the primary amine side chain, a sequence impossible with the unprotected diamine.

This guide details a scalable, high-integrity protocol for the chiral synthesis of this intermediate, focusing on optical resolution and regioselective protection, followed by its application in drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Benzyl N-[(piperidin-2-yl)methyl]carbamate hydrochloride |

| CAS Number | 1203418-62-5 |

| Molecular Formula | |

| Molecular Weight | 284.78 g/mol |

| Chirality | Available as (R) or (S) enantiomers (typically resolved) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM |

Core Synthesis Protocol

The synthesis challenges are twofold: establishing the C2-stereocenter and achieving regioselective protection of the primary amine over the secondary amine. The following protocol utilizes a Resolution-Protection Strategy which is more scalable than asymmetric hydrogenation for this specific scaffold.

Phase 1: Preparation of Racemic 2-(Aminomethyl)piperidine

Precursor synthesis via catalytic hydrogenation.

-

Hydrogenation: Charge a high-pressure reactor with 2-(aminomethyl)pyridine (1.0 eq), AcOH (solvent), and 5% Rh/Al₂O₃ or PtO₂ (Adams catalyst, 5 mol%).

-

Reaction: Pressurize with

(50–100 psi) and stir at 25–40°C for 12–24 hours. The pyridine ring is reduced to a piperidine ring. -

Workup: Filter the catalyst through Celite. Concentrate the filtrate. Basify with NaOH to pH >12 and extract with DCM. Dry and concentrate to yield racemic 2-(aminomethyl)piperidine as a colorless oil.

Phase 2: Optical Resolution (The Tartaric Acid Method)

Isolating the (R)-enantiomer (Example).

-

Salt Formation: Dissolve racemic 2-(aminomethyl)piperidine (1.0 eq) in Methanol . Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm methanol.

-

Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to 0°C. The diastereomeric salt of the (R)-amine typically crystallizes preferentially (verify specific rotation against literature).

-

Recrystallization: Recrystallize the salt from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

-

Free Basing: Treat the purified salt with 4M NaOH and extract with DCM. Dry (

) and concentrate to yield (R)-2-(aminomethyl)piperidine .

Phase 3: Regioselective Cbz Protection

The critical step to protect the exocyclic amine (

Mechanism: Primary amines are less sterically hindered and more nucleophilic than the C2-substituted secondary piperidine nitrogen. At low temperatures, Cbz-Cl reacts selectively with the primary amine.

Protocol:

-

Setup: Dissolve (R)-2-(aminomethyl)piperidine (1.0 eq) in DCM and cool to -20°C . Add Triethylamine (1.1 eq).

-

Addition: Add Benzyl chloroformate (Cbz-Cl) (0.95 eq) dropwise over 2 hours. Crucial: Limiting the electrophile prevents bis-protection.

-

Quench: Stir for 1 hour at -20°C, then quench with water.

-

Purification: Wash the organic layer with dilute

.-

Purification Note: If bis-Cbz impurity forms, it can be removed via column chromatography (Silica, MeOH/DCM gradient) or by exploiting the basicity of the mono-protected product (extract product into acid, wash organics, basify, re-extract).

-

Phase 4: Hydrochloride Salt Formation

-

Dissolve the free base Benzyl (piperidin-2-ylmethyl)carbamate in dry Diethyl Ether or Dioxane .

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

Filter the white precipitate, wash with ether, and dry under vacuum to yield the target This compound .

Logical Workflow & Pathway Visualization

The following diagram illustrates the synthetic logic and the "Chiral Switch" application of this intermediate in drug discovery.

Caption: Synthetic pathway from pyridine precursor to the target chiral intermediate, showing downstream application in drug synthesis.

Application in Drug Development

This intermediate is a versatile scaffold for synthesizing 2,N-disubstituted piperidines .

Case Study: Synthesis of Flecainide Analogues

Flecainide is a Class Ic antiarrhythmic drug.[1][2] While the commercial synthesis often couples the benzoate directly to the diamine, the Cbz-protected intermediate allows for the synthesis of N-alkylated derivatives (e.g., to modulate lipophilicity or potency).

Protocol:

-

N-Alkylation: React Benzyl (piperidin-2-ylmethyl)carbamate with an alkyl halide (e.g., cyclopropylmethyl bromide) and

in DMF. The Cbz group protects the primary amine, ensuring reaction only at the ring nitrogen. -

Deprotection: Subject the N-alkylated intermediate to hydrogenolysis (

, Pd/C, MeOH). The Cbz group is cleaved, revealing the primary amine. -

Amide Coupling: React the newly freed primary amine with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid 2,2,2-trifluoroethyl ester to form the final drug candidate.

Advantages of this Route:

-

No Bis-Alkylation: The Cbz group prevents the primary amine from reacting during the ring-alkylation step.

-

Chiral Integrity: The stereocenter at C2 is established early and preserved throughout the mild alkylation/deprotection steps.

References

-

Banitt, E. H., et al. (1977).[2] "Antiarrhythmics.[1][2] 2. Synthesis and Antiarrhythmic Activity of N-(Piperidylalkyl)trifluoroethoxybenzamides."[2] Journal of Medicinal Chemistry, 20(6), 821–826.[2]

-

Leir, C. M. (1977). "Process for the preparation of Flecainide." US Patent 4,097,481.

-

Gao, Y., et al. (2011).[2] "Improved process for the manufacture of Flecainide."[2] European Patent EP1907360B1.

-

Organic Syntheses. (2014). "Benzyl Isopropoxymethyl Carbamate - Discussion on Cbz Protection." Org.[1][3][4] Synth. 91, 160-174.

-

BenchChem. (2025).[5] "Technical Guide: Piperidine Intermediates."

Sources

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride as a building block in drug discovery

Executive Summary

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1203418-62-5) is a high-value bifunctional building block used to introduce the 2-aminomethylpiperidine scaffold into small molecule drugs.

This scaffold acts as a semi-rigid diamine linker , offering a distinct conformational profile compared to flexible ethylenediamine chains. Its value lies in its orthogonal protection : the secondary piperidine amine is free (as an HCl salt) for immediate derivatization, while the primary exocyclic amine is masked by a Carbobenzyloxy (Cbz/Z) group, stable to basic and mild acidic conditions but cleavable via hydrogenolysis or strong acid.

This guide details the strategic deployment of this building block, from quality control to late-stage functionalization, focusing on its application in kinase inhibitors, GPCR ligands, and peptidomimetics.

Part 1: Structural Analysis & Chemical Logic

The Bifunctional Scaffold

The molecule consists of a piperidine ring with a protected aminomethyl arm at the C2 position. This creates a chiral center (typically supplied as a racemate unless specified as (R) or (S)), which is critical for probing stereochemical fit within protein binding pockets.

| Feature | Chemical Logic | Medicinal Chemistry Utility |

| Piperidine Nitrogen ( | Secondary, basic ( | Ideal for |

| Exocyclic Nitrogen ( | Primary, protected by Cbz. | Latent nucleophile. Revealed late-stage to attach solubility groups or hydrogen-bond donors. |

| C2 Chiral Center | Creates steric vectors out of the ring plane. | Breaks "flatness" in drug design (FBDD), improving selectivity and physicochemical properties [1, 5]. |

| Cbz Group | Carbamate protection. | Orthogonal to Boc/Fmoc.[1] Stable to TFA (unlike Boc) and piperidine (unlike Fmoc). |

Stability & Handling

-

Form: Hydrochloride salt (HCl). This renders the free secondary amine non-nucleophilic during storage, preventing oxidative degradation and dimerization (absorbing

). -

Solubility: Highly soluble in polar protic solvents (MeOH, Water) and DMSO. Poor solubility in non-polar ethers/alkanes.

-

Free-Basing Requirement: The HCl must be neutralized in situ or prior to reaction to restore nucleophilicity at the piperidine nitrogen.

Part 2: Strategic Synthetic Workflows

The primary utility of this building block is its ability to serve as a directionally controlled linker . The standard workflow involves reacting the piperidine nitrogen first, followed by deprotection of the exocyclic amine.

Visualization: The Orthogonal Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the HCl salt.

Caption: Step-wise functionalization strategy ensuring regioselectivity. The piperidine nitrogen is reacted first, followed by Cbz removal.[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: N1-Functionalization via

Objective: Attach the piperidine ring to a heteroaryl core (e.g., chloropyrimidine or fluoronitrobenzene).

Reagents:

-

Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.0 equiv)

-

Aryl Halide (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Neutralization: Dissolve the HCl salt in DMF. Add DIPEA. Validation: The suspension should clear as the free base is more soluble in organic media.

-

Addition: Add the Aryl Halide.

-

Reaction: Heat to 80–100°C. Monitor via LC-MS.

-

Causality: The secondary amine is sterically hindered; elevated temperature is often required compared to primary amines.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DIPEA salts. Dry over

. -

Self-Validation (NMR):

-

Disappearance of the broad

signals from the starting material. -

Shift of the piperidine

-protons (adjacent to N) downfield due to the electron-withdrawing aryl group.

-

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Reveal the primary amine for further elaboration.

Reagents:

-

N1-substituted Intermediate

- (10% wt loading)

- gas (balloon or Parr shaker)

-

Solvent: MeOH or EtOH

Step-by-Step:

-

Preparation: Dissolve intermediate in MeOH. Purge vessel with Nitrogen.

-

Catalyst Addition: Carefully add Pd/C (10% by weight of substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction: Introduce

atmosphere. Stir vigorously at RT for 2–12 hours. -

Filtration: Filter through Celite to remove Pd.

-

Self-Validation (LC-MS & NMR):

-

Mass Spec: Observe mass loss of 134 Da (Cbz group:

minus H added = 134). -

NMR: Complete disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic

singlet (~5.1 ppm).

-

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Kinase Inhibitors (Solubilizing Linker)

In multi-kinase inhibitors (e.g., targeting VEGFR or Abl), the 2-aminomethylpiperidine motif serves as a solubilizing tether. The piperidine nitrogen attaches to the kinase hinge-binding core, while the primary amine (after deprotection) projects into the solvent front. This primary amine can be further derivatized with polar groups to improve oral bioavailability [4].

Peptidomimetics (Turn Mimetics)

The 1,2-diamine arrangement in a piperidine ring imposes a constraint that mimics the

-

Conformation: Unlike flexible ethylenediamine, the piperidine ring locks the

torsion angle. -

Application: Used in protease inhibitors where a specific spatial arrangement of hydrogen bond donors is required to match the catalytic triad of the enzyme.

GPCR Ligands

2-Substituted piperidines are privileged scaffolds for GPCRs (e.g., Opioid, Chemokine receptors). The benzyl carbamate moiety itself can sometimes be retained as a hydrophobic pharmacophore that occupies lipophilic pockets (e.g., in CCR5 antagonists) [2, 6].

Visualization: Pharmacophore Mapping

The following diagram illustrates how the deprotected scaffold interacts within a typical binding pocket.

Caption: Interaction map of the deprotected 2-aminomethylpiperidine scaffold within a protein binding site.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in | Incomplete free-basing of HCl salt. | Use a stronger base (e.g., |

| Racemization | Harsh conditions affecting the C2 center. | Avoid strong bases at high temps (>120°C). Use mild bases ( |

| Incomplete Deprotection | Catalyst poisoning (S or N containing heterocycles). | Increase Pd/C loading or add a drop of acetic acid to the hydrogenation mixture. Alternatively, use HBr/AcOH. |

| Regioselectivity Issues | Cbz migration (rare but possible in strong base). | Maintain temperature < 100°C during N1-functionalization. |

References

-

Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.[3] Link

-

Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023. Link

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. Link

-

Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of multikinase inhibitor. Bioorganic & Medicinal Chemistry, 2013. Link

-

2-Substituted [1,2]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine, 2020. Link

-

Selecting Orthogonal Building Blocks for Solid Phase Synthesis. Sigma-Aldrich Technical Guides. Link

Sources

Technical Guide: Spectroscopic Characterization of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Introduction & Compound Identity[1][2][3]

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a critical intermediate in medicinal chemistry, often utilized as a chiral building block for the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structure features a piperidine ring—a privileged scaffold in drug discovery—linked via a methylene bridge to a benzyloxycarbonyl (Cbz/Z) protected amine.[1]

The hydrochloride salt form enhances the stability and water solubility of the free base, facilitating its handling in solid-phase synthesis and aqueous workups. Accurate spectroscopic characterization is essential to distinguish this regioisomer from its N-ring protected counterpart (Benzyl 2-(aminomethyl)piperidine-1-carboxylate) and to ensure the integrity of the Cbz protecting group during salt formation.

Chemical Identifiers[1][2][3][5][6][7][8][9]

| Property | Detail |

| IUPAC Name | Benzyl N-(piperidin-2-ylmethyl)carbamate hydrochloride |

| Common Name | Cbz-2-(aminomethyl)piperidine HCl |

| CAS Number | 1203418-62-5 (Racemic), 1217680-53-9 (R-isomer), 1217807-36-7 (S-isomer) |

| Molecular Formula | |

| Molecular Weight | 284.78 g/mol (Salt); 248.32 g/mol (Free Base) |

| SMILES | C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl |

| Appearance | White to off-white hygroscopic solid |

Structural Connectivity & Numbering

The molecule consists of three distinct domains: the Lipophilic Tail (Benzyl), the Linker (Carbamate), and the Polar Head (Piperidinium).

Figure 1: Structural connectivity of this compound showing the modular domains.[2]

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically prepared via one of two primary routes, each leaving distinct spectroscopic "fingerprints" (impurities).

-

Selective Protection: Reaction of 2-(aminomethyl)piperidine with Benzyl chloroformate (Cbz-Cl).

-

Risk: Bis-protection (N,N'-diCbz), visible as extra aromatic signals and loss of the ammonium exchangeable protons in NMR.

-

-

Ring Reduction: Hydrogenation of Benzyl (pyridin-2-ylmethyl)carbamate.

-

Risk: Incomplete reduction (pyridine signals ~8.5 ppm) or hydrogenolysis of the Cbz group (loss of benzyl signals, appearance of free amine).

-

The data presented below assumes a high-purity (>95%) sample synthesized via the selective protection route or controlled hydrogenation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Due to the ionic nature of the hydrochloride salt, DMSO-d₆ is the preferred solvent. It ensures complete solubility and slows proton exchange, allowing observation of the ammonium (

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.10 - 8.80 | br s | 2H | Piperidine ammonium protons (exchangeable) | |

| 7.55 | t (br) | 1H | Carbamate N-H (couples to exocyclic | |

| 7.40 - 7.28 | m | 5H | Ar- | Benzyl aromatic ring protons |

| 5.05 | s | 2H | Benzylic methylene protons | |

| 3.25 - 3.15 | m | 1H | Piperidine C6 (equatorial) | |

| 3.15 - 3.05 | m | 2H | Exocyclic methylene linker | |

| 3.05 - 2.95 | m | 1H | Piperidine C2 (methine) | |

| 2.85 - 2.75 | m | 1H | Piperidine C6 (axial) | |

| 1.90 - 1.75 | m | 1H | Ring | Piperidine C3 (eq) |

| 1.75 - 1.60 | m | 2H | Ring | Piperidine C4/C5 |

| 1.55 - 1.30 | m | 3H | Ring | Piperidine C3(ax), C4(ax), C5(ax) |

Key Diagnostic Features:

-

Ammonium Signal: The broad singlets around 9.0 ppm confirm the salt formation at the piperidine nitrogen.

-

Deshielding: The C2-methine proton (~3.0 ppm) is significantly downfield compared to the free base due to the inductive effect of the adjacent ammonium cation.

-

Stereochemistry: If the sample is chiral (e.g., R-isomer), the exocyclic methylene protons (3.15 ppm) may appear diastereotopic (complex multiplet) rather than a simple triplet.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Type | Notes |

| 156.8 | Quaternary | Carbamate carbonyl | |

| 137.4 | Ar- | Quaternary | Benzyl ring attachment |

| 128.8 | Ar- | CH | Benzyl ring |

| 128.3 | Ar- | CH | Benzyl ring |

| 128.1 | Ar- | CH | Benzyl ring |

| 65.8 | Benzylic carbon | ||

| 56.2 | Ring | Chiral center (if enantiopure) | |

| 44.5 | Ring | Adjacent to ammonium N | |

| 42.8 | Linker | Exocyclic bridge | |

| 28.4 | Ring | ||

| 22.5 | Ring | ||

| 21.8 | Ring | Distal ring carbon |

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically distinguishing the carbamate from a simple amide or ester.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3150 | N-H Stretch (Broad) | Ammonium salt ( |

| 3030 | C-H Stretch | Aromatic (Benzyl) |

| 2940 - 2850 | C-H Stretch | Aliphatic (Piperidine ring) |

| 1705 - 1690 | C=O Stretch | Carbamate (Urethane) carbonyl |

| 1540 | N-H Bend | Amide II band |

| 1250 | C-O Stretch | Carbamate C-O-C asymmetric stretch |

| 740, 695 | C-H Bend (oop) | Monosubstituted Benzene (Benzyl) |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (

-

Molecular Ion: The hydrochloride dissociates in the MS source.

Fragmentation Pattern (MS/MS):

-

249

-

249

-

249

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without salt precipitation:

-

Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: If the salt is hygroscopic and "sticky," sonicate for 30 seconds to ensure homogeneity.

-

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Free Base Liberation (Optional)

If

-

Dissolve 20 mg of the HCl salt in 2 mL water.

-

Add 1 mL saturated

(pH ~9). -

Extract with

(3 x 2 mL). -

Dry organics over

, filter, and evaporate. -

Reconstitute in

.[5] Note: Shifts for C2-H and C6-H will move upfield by ~0.5 ppm compared to the salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45072214, Benzyl (piperidin-2-ylmethyl)carbamate. Retrieved from [Link]

-

Organic Syntheses (2023). Preparation of Benzyl Carbamate Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.usm.my [eprints.usm.my]

Role of piperidine scaffolds in medicinal chemistry

The Role of Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary The piperidine ring (azacyclohexane) stands as one of the most privileged scaffolds in modern medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its ubiquity stems not merely from its structural simplicity, but from its unique ability to serve dual roles: as a rigid pharmacophore capable of precise directional bonding, and as a physicochemical modulator that enhances solubility and pharmacokinetic (PK) profiles. This guide dissects the piperidine scaffold's structural utility, synthetic accessibility, and critical role in ligand-target interactions across diverse therapeutic classes, including GPCRs, kinases, and enzymes.

Part 1: Structural & Physicochemical Profiling[1]

The piperidine ring is a saturated, six-membered nitrogen heterocycle.[2][3] Its success in drug design is governed by three core physicochemical pillars: conformation, basicity, and lipophilicity.

Conformational Analysis

Unlike planar aromatic rings (e.g., phenyl, pyridine), piperidine exists primarily in a chair conformation , which minimizes torsional strain and 1,3-diaxial interactions.

-

Sp3 Character: The 3D nature of piperidine allows for vectors that escape flatland, increasing selectivity by exploring specific pockets within a protein active site.

-

Substituent Positioning: Substituents at the C4 position typically adopt an equatorial orientation to minimize steric strain (A-value considerations), effectively projecting functional groups into deep binding pockets.[1]

-

Axial vs. Equatorial: The nitrogen lone pair also prefers an equatorial orientation, though protonation (forming the ammonium species) locks the conformation.

pKa and Ionization

The pKa of an unsubstituted piperidine is approximately 11.2 , making it protonated and positively charged at physiological pH (7.4).

-

Cation-π Interactions: The protonated amine often forms critical salt bridges (e.g., with Asp/Glu residues) or cation-π interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]

-

pKa Modulation: To improve membrane permeability (which requires the neutral species) or reduce hERG toxicity, medicinal chemists often lower the pKa by:

Lipophilicity (LogD)

Piperidine helps balance the Lipophilicity Ligand Efficiency (LLE).[1] While the carbon backbone adds lipophilicity, the amine provides a handle for solvation.

-

Solubility: The ionized ammonium form significantly boosts aqueous solubility, a common reason for appending piperidine "tails" to hydrophobic kinase inhibitors.

Table 1: Physicochemical Impact of Piperidine Substitutions

| Modification | Effect on pKa | Effect on Conformation | MedChem Utility |

| Unsubstituted | ~11.2 | Chair (Flexible) | High solubility, salt bridge former.[1] |

| N-Methylation | ~10.1 | Chair (N-Me equatorial) | Improves permeability, prevents N-dealkylation. |

| 3-Fluoro | ~9.0 - 10.0 | Chair (F-axial pref.[1]*) | Lowers basicity, reduces hERG liability.[1][3] |

| 4,4-Difluoro | ~7.5 - 8.5 | Twisted Boat/Chair | Lowers pKa significantly, metabolic blocker. |

| N-Aryl | ~2.0 - 5.0 | Flattened N-geometry | Neutral at pH 7.4, high permeability.[1] |

*Note: 3-Fluoro piperidines often exhibit a "gauche effect" favoring axial orientation.[1]

Part 2: Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration.[1] While traditional hydrogenation of pyridines is useful for bulk manufacturing, medicinal chemistry requires modular methods for rapid diversification.

Core Protocol: Reductive Amination (The Workhorse)

This is the most versatile method for N-substitution or C4-functionalization.[1]

Protocol: Synthesis of N-Benzyl-4-piperidone Derivative Objective: Install a benzyl group on 4-piperidone to create a versatile intermediate.[1]

-

Reagents: 4-Piperidone hydrochloride (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM (Solvent).[1]

-

Step 1 (Imine Formation): Dissolve 4-piperidone HCl and Benzaldehyde in dry DCM. Add TEA (1.0 eq) to free the base.[1] Add catalytic acetic acid to activate the carbonyl. Stir at RT for 1-2 hours under

.[1] -

Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise (to control exotherm). STAB is preferred over

due to lower toxicity and better selectivity (doesn't reduce aldehydes/ketones as fast as imines).[1] -

Step 3 (Quench): Stir at RT for 12 hours. Quench with saturated

.[1] -

Workup: Extract with DCM (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Advanced Strategy: C-H Functionalization Modern Rhodium-catalyzed methods allow for the direct functionalization of sp3 C-H bonds at the C2, C3, or C4 positions, avoiding de novo ring construction. This is critical for "late-stage functionalization" of lead compounds.[1]

Figure 1: Decision tree for piperidine synthesis in drug discovery.[1]

Part 3: Medicinal Chemistry Case Studies

Kinase Inhibitors: Crizotinib (Xalkori)[1]

-

Piperidine Role: Solubilizing Tail & Solvent Exposure. [1]

-

The piperidine ring in Crizotinib is attached to the pyrazole core. It projects out of the ATP-binding pocket into the solvent front.[1]

-

Mechanism: The basic nitrogen (protonated) improves aqueous solubility, which is critical for oral bioavailability of this lipophilic drug. It also forms water-mediated hydrogen bonds with the protein surface, stabilizing the binding mode.

-

GPCRs: Fentanyl

-

Target:

-Opioid Receptor (Agonist).[1] -

Piperidine Role: Central Pharmacophore.

-

Fentanyl features a 4-anilidopiperidine core.[1]

-

Mechanism: The piperidine nitrogen forms a critical ionic bond with Asp147 in the receptor. The rigid ring holds the N-phenethyl and 4-anilido groups in the precise geometry required to activate the receptor. This "perfect fit" leads to its high potency (50-100x morphine).[1]

-

Enzymes: Donepezil (Aricept)[1][5]

-

Piperidine Role: Binding Gorge Interaction. [1]

-

Mechanism: Donepezil spans the entire active site gorge of AChE. The N-benzylpiperidine moiety binds to the anionic subsite (cation-π interaction with Trp84), while the dimethoxyindanone binds to the peripheral anionic site.[1] The piperidine ring acts as the rigid linker that positions these two aromatic ends perfectly.

-

Part 4: Metabolic Liabilities & Safety[1]

The piperidine ring is not metabolically inert. Understanding its biotransformation is crucial for safety.[1]

1. N-Dealkylation (Major Pathway):

CYP450 enzymes (mainly CYP3A4) often attack the carbon

2. Bioactivation (Toxicity Alert): In some cases (e.g., phencyclidine derivatives), oxidation of the piperidine ring can generate a reactive iminium ion .[1] This electrophile can react with glutathione (detoxification) or, if depleted, with cellular proteins/DNA, leading to toxicity.

3. hERG Inhibition: Basic piperidines, especially those with lipophilic linkers (like N-benzyl), are frequent hERG channel blockers, leading to QT prolongation (cardiotoxicity).[1]

-

Mitigation: Reduce basicity (add Fluorine), introduce polarity (oxygen) into the ring, or shorten the linker.[1]

Figure 2: Metabolic fate of N-substituted piperidines, highlighting the N-dealkylation pathway and potential bioactivation risks.[1]

References

-

Piperidine-containing drugs and recently studied analogs. PubMed. (2025).[1] Comprehensive review of piperidine in clinical drugs. Link

-

Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. (2023). Analysis of chiral piperidines in FDA-approved drugs (2015-2020). Link[1]

-

Fentanyl: Pharmacology and Chemistry. Wikipedia/NCBI.[1] Structural analysis of the phenylpiperidine opioid class. Link

-

Metabolism of 4-Aminopiperidine Drugs. ACS Medicinal Chemistry Letters. (2011). Detailed mechanistic insight into N-dealkylation and CYP3A4 interactions.[1] Link[1]

-

Crizotinib Structure and Function. Guide to Pharmacology. Kinase inhibitor structural data. Link[1]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019). Review of synthetic protocols for amine-containing drugs. Link[1]

Sources

- 1. Crizotinib - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Benzyl Carbamate (Cbz) as a Protecting Group in Organic Synthesis

[1]

Executive Summary

The Benzyl Carbamate (Cbz or Z) group is a cornerstone of amine protection strategies, particularly in peptide synthesis and medicinal chemistry. Introduced by Bergmann and Zervas in 1932, its enduring relevance lies in its unique orthogonality: it is stable to the acidic conditions that cleave Boc groups (e.g., TFA) and the basic conditions that cleave Fmoc groups (e.g., piperidine). This guide provides a rigorous technical analysis of the Cbz group, detailing installation vectors, deprotection mechanisms, and troubleshooting protocols for high-stakes synthesis.

Strategic Utility & Orthogonality

In complex multi-step synthesis, the Cbz group serves as a "semi-permanent" protecting group. It is typically retained while other temporary groups (Boc, Fmoc, Trityl) are manipulated.

Orthogonality Matrix

The following table illustrates the strategic placement of Cbz relative to other common amine protecting groups.

| Protecting Group | Lability (Cleavage) | Stability (Survivability) | Primary Strategic Role |

| Cbz (Z) | H₂ / Pd-C (Hydrogenolysis)HBr / AcOH (Strong Acid) | TFA (weak acid)Piperidine (bases)Nucleophiles | Long-term protection; orthogonal to Boc/Fmoc cycles. |

| Boc | TFA / HCl (Acidolysis) | H₂ / Pd-C Bases | Temporary protection; cleaved before Cbz. |

| Fmoc | Piperidine / DBU (Beta-elimination) | Acids (TFA, HBr)H₂ / Pd-C | Orthogonal to acid-labile groups (Boc/Cbz). |

Scientist's Insight: The Cbz group's stability to neat TFA allows for the selective deprotection of Boc groups in the presence of Cbz. This is critical in the synthesis of branched peptides or polyamines where differential nitrogen functionalization is required.

Installation Protocols

Installation is driven by the nucleophilic attack of the amine on an activated benzyl carbonate electrophile.

Mechanism: Schotten-Baumann Conditions

The reaction typically proceeds via an addition-elimination mechanism. Base is required to neutralize the HCl byproduct (when using Cbz-Cl) and to ensure the amine remains nucleophilic (unprotonated).

Figure 1: Mechanism of Cbz protection using Benzyl Chloroformate.

Protocol A: Standard Cbz-Cl (Schotten-Baumann)

Applicability: Robust amino acids, primary/secondary amines. Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃ or NaOH.

-

Setup: Dissolve the amine (10 mmol) in a mixture of water (25 mL) and acetone (25 mL).

-

Basification: Add NaHCO₃ (20 mmol, 2.0 equiv) to buffer the solution to pH ~9–10.

-

Critical: If pH drops below 8, the amine becomes protonated (unreactive). If pH >11, dipeptide formation or racemization may occur.

-

-

Addition: Cool to 0°C. Add Cbz-Cl (11 mmol, 1.1 equiv) dropwise over 30 minutes.

-

Safety: Cbz-Cl is a lachrymator. Use a fume hood.

-

-

Reaction: Warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Workup: Evaporate acetone. Extract aqueous layer with Et₂O (removes unreacted Cbz-Cl).[1] Acidify aqueous layer to pH 2 with 1M HCl (precipitates the product if it's an amino acid) or extract with EtOAc.[1]

Protocol B: Cbz-OSu (Mild/Green)

Applicability: Acid-sensitive substrates, avoiding lachrymators. Reagents: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).

-

Setup: Dissolve amine (10 mmol) in THF/H₂O (1:1).

-

Reaction: Add NaHCO₃ (2.0 equiv) and Cbz-OSu (1.1 equiv).

-

Process: Stir at RT for 12–24 hours. The byproduct is water-soluble N-hydroxysuccinimide (NHS), simplifying purification.

-

Insight: Cbz-OSu is less reactive than Cbz-Cl but highly selective, minimizing the risk of oligomerization.

Deprotection Methodologies

The "killer feature" of Cbz is its clean removal via catalytic hydrogenolysis, which yields volatile byproducts (toluene and CO₂), often requiring no chromatography.[2]

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Mechanism: The reaction occurs on the surface of the Palladium catalyst.

-

Adsorption: The phenyl ring coordinates to the Pd surface.

-

Oxidative Addition: Hydride transfer from Pd cleaves the benzylic C-O bond.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.

Figure 2: Catalytic cycle of Cbz hydrogenolysis.

Protocol:

-

Solvent: Dissolve substrate in MeOH or EtOH (0.1 M).

-

Note: Acetic acid (5%) is often added to protonate the resulting amine, preventing catalyst poisoning.

-

-

Catalyst: Add 10 wt% Pd/C (typically 10-20% by weight of substrate).

-

Safety: Pd/C is pyrophoric. Add under an inert blanket (Ar/N₂) or wet with solvent first.

-

-

Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) for 1–4 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Method B: Acidolysis (HBr/AcOH)

Applicability: Substrates containing sulfur (poisons Pd) or benzyl ethers that must be retained. Reagents: 33% HBr in Glacial Acetic Acid.

-

Reaction: Dissolve substrate in 33% HBr/AcOH. Stir at RT for 1 hour.

-

Mechanism: Protonation of the carbonyl oxygen followed by Sɴ2 attack of bromide on the benzylic carbon.

-

Workup: Precipitate product with cold diethyl ether.

-

Warning: This is a harsh method. It will cleave Boc and t-Butyl esters instantly.

Troubleshooting & Side Reactions

N-Methylation / N-Benzylation

-

Symptom: Formation of tertiary amines during hydrogenolysis.[3]

-

Cause: If the reaction is slow, the intermediate amine can react with the generated toluene (oxidized to aldehyde on surface) or solvent (MeOH oxidized to formaldehyde) to form a Schiff base, which is then reduced.

-

Solution: Use EtOH instead of MeOH. Add a mild acid (HCl or AcOH) to protonate the amine immediately upon formation, rendering it non-nucleophilic.

Scavenging in Acidolysis

-

Symptom: Benzyl bromide byproducts reacting with sensitive residues (Trp, Met, Tyr).

-

Solution: Add scavengers (e.g., thioanisole or pentamethylbenzene) during HBr/AcOH deprotection to trap the benzyl carbocation species.

Racemization

References

-

Bergmann, M., & Zervas, L. (1932).[4] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] Link

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Link

Synthesis and biological activity of novel piperidine derivatives

Synthesis Strategies, Functionalization, and Biological Profiling

Executive Summary: The Privileged Scaffold

The piperidine ring—a six-membered nitrogen-containing heterocycle—remains one of the most ubiquitous "privileged structures" in modern medicinal chemistry. Found in over 20 classes of pharmaceuticals, including blockbuster drugs like donepezil (Alzheimer’s), fentanyl (analgesic), and paroxetine (antidepressant), the piperidine core offers a unique balance of conformational flexibility and structural rigidity.

This guide moves beyond basic heterocyclic chemistry to explore next-generation synthetic methodologies —specifically focusing on multicomponent reactions (MCRs) and photoredox C-H functionalization—and details the rigorous biological evaluation required to validate these novel derivatives.

Advanced Synthetic Architectures

Traditional piperidine synthesis often relies on the hydrogenation of pyridines or complex multistep cyclizations. However, modern drug discovery demands rapid access to highly substituted, stereochemically complex 3D scaffolds. We focus here on two superior methodologies: Green Multicomponent Reactions (MCRs) and Photoredox Catalysis .

Workflow Visualization: The MCR Approach

The following diagram illustrates the convergent synthesis logic for functionalized piperidines using a One-Pot MCR strategy, which minimizes solvent waste and purification steps.

Figure 1: Logic flow for the InBr3-catalyzed one-pot synthesis of polysubstituted piperidines.

Detailed Experimental Protocol: Indium(III) Bromide Catalyzed Synthesis

This protocol is selected for its high atom economy and operational simplicity, yielding highly functionalized piperidines suitable for SAR studies.

Reagents & Equipment:

-

Aromatic aldehyde (1.0 mmol)

-

Aniline derivative (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Indium(III) bromide (InBr₃) (10 mol%)

-

Ethanol (5 mL)

-

TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

-

Reaction Assembly: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde and aniline in ethanol (5 mL). Stir at room temperature for 10 minutes to facilitate imine formation.

-

Catalyst Addition: Add ethyl acetoacetate followed by InBr₃ (10 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Eluent: n-hexane/ethyl acetate 7:3).

-

Work-up: Once the starting materials are consumed, cool the mixture to room temperature. The solid product often precipitates out.

-

Purification: Filter the crude solid and wash with ice-cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure and recrystallize from hot ethanol/water.

-

Validation: Confirm structure via ¹H NMR and HRMS. Look for the characteristic piperidine ring proton signals in the 2.0–4.0 ppm range.

Technical Insight: The use of InBr₃ acts as a Lewis acid to activate the carbonyl and imine groups. Unlike traditional Brønsted acids, InBr₃ tolerates acid-sensitive functional groups, preserving yield integrity [1, 6].

Biological Evaluation & Mechanism of Action[1][2]

Once synthesized, the novel derivatives must undergo rigorous biological profiling. We focus on Anticancer Activity , specifically targeting the apoptosis pathway.

Mechanism of Action: Apoptosis Induction

Piperidine derivatives often function by disrupting mitochondrial stability or inhibiting specific kinases (e.g., EGFR). The pathway below details the apoptotic cascade triggered by these ligands.

Figure 2: Signal transduction pathway showing how piperidine derivatives induce apoptosis via the mitochondrial pathway.

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human Cancer Cell Lines (e.g., MCF-7, A549)

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

Step-by-Step Methodology:

-

Seeding: Seed tumor cells at a density of

cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂. -

Treatment: Replace the medium with fresh medium containing graded concentrations of the piperidine derivative (0.1 µM to 100 µM). Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability and determine the IC₅₀ value using non-linear regression analysis [7, 9].

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of piperidine derivatives is strictly governed by the nature and position of substituents. The table below summarizes key SAR trends observed in recent oncology and CNS studies.

| Position on Piperidine Ring | Substituent Type | Observed Effect | Mechanism Insight |

| N1 (Nitrogen) | Benzyl / Sulfonyl groups | Increased Potency | Enhances lipophilicity for membrane permeability; Sulfonyls form H-bonds with receptor pockets [11]. |

| C4 Position | Hydroxyl (-OH) | CNS Activity | Critical for H-bonding in opioid/sigma receptors (e.g., 4-OH-piperidines) [10]. |

| C4 Position | Spiro-fusion | Metabolic Stability | Spiro-piperidines resist rapid metabolic degradation and lock conformation for target specificity [1]. |

| C3/C5 Positions | Electron-Withdrawing (F, CF₃) | Anticancer Selectivity | Fluorination often improves metabolic stability and binding affinity to kinase domains [7]. |

Data Interpretation: For anticancer agents, introducing a sulfonyl group at N1 combined with an electron-withdrawing group at C4 typically yields the lowest IC₅₀ values (highest potency). Conversely, for CNS agents, maintaining a basic nitrogen or a short alkyl linker is often necessary for blood-brain barrier penetration [10].

References

-

Vertex AI Search. (2024).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. 2[3][4][5][6][7][8]

-

Rice University. (2024).[1] New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. 1

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. AJChem. 9

-

NIH. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. 5[4][5][7]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 6

-

ResearchGate. (2024). Multicomponent synthesis of highly functionalized piperidines. ResearchGate. 10

-

MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. 11

-

NIH. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. PubMed. 12[3][4][5][7][8]

-

BenchChem. (2025).[13][3][14] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. BenchChem. 13[4][5][7]

-

ACS Publications. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS. 15[4][5][7]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. AsianPubs. 8

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride in Protease Inhibitor Synthesis

Executive Summary

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217807-36-7 [related (S)-isomer], (R)-isomer analog) is a high-value chiral building block. It belongs to the class of privileged scaffolds known as 2-(aminomethyl)piperidines. This molecule is critical in the synthesis of protease inhibitors—specifically aspartic proteases (e.g., Renin, BACE1) and cysteine proteases (e.g., Cathepsin K/S).

Its structural value lies in its bifunctionality:

-

A Free Secondary Amine (Piperidine NH): Ready for immediate diversification (alkylation, acylation, sulfonylation) to form the P1/P1' inhibitor interface.

-

A Cbz-Protected Primary Amine: A latent nucleophile that allows for orthogonal extension of the molecule into the P2/P3 binding pockets after deprotection.

This guide details the handling, neutralization, and synthetic protocols required to integrate this scaffold into high-affinity drug candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, the physicochemical properties of the HCl salt must be understood to prevent yield loss during the initial solvation steps.

| Property | Specification | Application Note |

| Chemical Name | (R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl | Stereochemistry is critical for enzyme pocket fit. |

| Molecular Weight | ~284.78 g/mol (HCl salt) | Use this MW for stoichiometry, not the free base. |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |

| Solubility | Methanol, Water, DMSO | Poor solubility in non-polar ethers (Et2O) or Hexanes. |

| Stability | Stable at RT; acid-stable (HCl salt) | Cbz group is sensitive to hydrogenolysis and strong Lewis acids. |

| pKa (Piperidine) | ~10.5 - 11.0 | Requires strong base for neutralization. |

Strategic Utility in Drug Design

The (R)-2-(aminomethyl)piperidine core acts as a transition state isostere . In protease inhibitors, the rigid piperidine ring restricts the conformational entropy of the inhibitor, reducing the energy penalty upon binding to the enzyme active site.

Mechanism of Action[10]

-

Aspartic Proteases: The basic nitrogen of the piperidine (often protonated at physiological pH) mimics the transition state of the peptide bond hydrolysis, interacting with the catalytic aspartate residues (e.g., Asp32/Asp215 in Renin).

-

Cysteine Proteases: The scaffold orients "warheads" (electrophiles like nitriles or ketones) into the active site to form covalent bonds with the catalytic cysteine.

Visualization: The Orthogonal Protection Strategy

The following diagram illustrates how this specific molecule allows for directional synthesis (growing the molecule from the piperidine nitrogen first).

Caption: Orthogonal reactivity map showing the sequential functionalization of the piperidine nitrogen followed by Cbz-deprotection.

Experimental Protocols

Protocol A: Free Base Liberation (Mandatory Precursor Step)

Context: The commercial reagent is supplied as a hydrochloride salt to ensure stability. The protonated ammonium is non-nucleophilic . Direct use in alkylation reactions without neutralization will result in <5% yield.

Reagents:

-

(R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl (1.0 eq)

-

Dichloromethane (DCM) (10 mL/g)

-

1N Sodium Hydroxide (NaOH) (1.5 eq) or Saturated NaHCO3.

-

Brine.[1]

Procedure:

-

Dissolution: Suspend the HCl salt in DCM. It may not fully dissolve initially.

-

Basification: Add 1N NaOH slowly with vigorous stirring. Monitor pH of the aqueous layer; ensure pH > 12.

-

Extraction: Stir for 15 minutes. The solid should dissolve as the free base partitions into the DCM. Separate the layers.

-

Wash: Wash the organic layer once with brine.[2]

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Yield Check: The resulting oil is the free amine. Use immediately.

-

Checkpoint: 1H NMR should show the disappearance of the broad ammonium protons (~9-10 ppm).

-

Protocol B: Reductive Amination (Library Synthesis)

Context: This is the most common method to attach the hydrophobic "tail" (P1/P1' ligand) required for protease inhibition.

Reagents:

-

Free base of Scaffold (1.0 eq)

-

Aldehyde Component (e.g., 3-phenylpropanal) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (Dichloroethane) or DCM (anhydrous).

Procedure:

-

Imine Formation: Dissolve the free base scaffold and the aldehyde in DCE under Nitrogen. Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? Pre-forming the imine/iminium ion is crucial before adding the reducing agent to prevent direct reduction of the aldehyde to alcohol.

-

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Dry organics over MgSO4.

-

Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol C: Cbz-Deprotection (Unmasking the P2 Linker)

Context: Once the piperidine ring is functionalized, the Cbz group must be removed to allow extension of the inhibitor chain.

Reagents:

-

N-alkylated Scaffold (from Protocol B)

-

Pd/C (10% wt loading, 10-20% by mass of substrate)

-

Methanol or Ethanol (degassed).

-

Hydrogen Gas (Balloon pressure or 1 atm).

Procedure:

-

Safety: Purge reaction vessel with Nitrogen (Pd/C is pyrophoric).

-

Loading: Add the substrate dissolved in Methanol. Carefully add Pd/C.

-

Hydrogenation: Evacuate the vessel and backfill with Hydrogen (repeat 3x). Stir under H2 balloon at RT.

-

Monitoring: Reaction is usually fast (1–4 hours). Monitor for the disappearance of the starting material and the loss of the benzyl mass (-91 Da) or appearance of the free amine peak.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

-

Concentration: Concentrate to obtain the free primary amine.

-

Note: If the next step is sensitive to free amines, use immediately or store as an HCl salt (generate by adding 4M HCl in Dioxane).

-

Case Study: Synthesis of a Cathepsin K Inhibitor Analog

Objective: Synthesis of a peptidomimetic inhibitor targeting the S2 pocket of Cathepsin K.

Workflow:

-

Starting Material: (R)-Benzyl (piperidin-2-ylmethyl)carbamate HCl.

-

Step 1 (N-Functionalization): Reaction with 4-fluorobenzyl bromide (SN2 reaction) in the presence of K2CO3/DMF.

-

Result: Formation of the N-(4-fluorobenzyl)piperidine core.

-

-

Step 2 (Deprotection): Hydrogenolysis of the Cbz group (Protocol C).

-

Result: Liberation of the exocyclic primary amine.

-

-

Step 3 (Warhead Coupling): Coupling of the primary amine with a Leucine-nitrile derivative (using HATU/DIPEA).

-

Result: Final inhibitor containing the nitrile warhead (covalent trap) and the chiral piperidine P2 anchor.

-

Quality Control (Chiral Purity): Since the (R)-enantiomer is used, racemization must be monitored, particularly during the initial neutralization if heat is applied (avoid heat).

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

-

Acceptance Criteria: ee > 98%.

References

-

Design of Cathepsin K Inhibitors: Altmann, E., et al. (2004). "Novel, potent and selective non-basic Cathepsin K inhibitors." Journal of Medicinal Chemistry. (Search: Cathepsin K inhibitors piperidine)

-

Piperidine Scaffolds in HIV Protease Inhibition: Deng, X., et al. (2020). "Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study." PLOS ONE.

-

General Cbz Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference).

-

Balicatib and Related Piperidine Inhibitors: Grabowska, U., et al. (2005). "Preclinical characterization of the cathepsin K inhibitor balicatib." Expert Opinion on Investigational Drugs.

-

Chemical Property Data: PubChem Compound Summary for Benzyl (piperidin-2-ylmethyl)carbamate derivatives.

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The protocols above are guidelines and may require optimization based on specific substrates.

Sources

Application Note: Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride in Neurological Drug Discovery

Executive Summary & Pharmacophore Analysis

Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is not merely a reagent; it is a privileged bifunctional scaffold utilized in the synthesis of next-generation neurological therapeutics. Its structural core—a chiral 2-substituted piperidine—mimics the

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) for neurodegenerative and psychiatric indications.

Structural Utility[1]

-

Chiral Center (C2): The 2-position provides stereochemical control, essential for distinguishing between receptor subtypes (e.g., NMDA vs. Muscarinic).

-

Orthogonal Protection: The exocyclic amine is protected by a Carboxybenzyl (Cbz) group, while the piperidine nitrogen remains available (as a hydrochloride salt) for immediate diversification. This allows for rapid Library-from-One synthesis.

Target Landscape: Where This Scaffold Fits

A. Neuro-Epigenetics: LSD1 (KDM1A) Inhibition

Lysine-specific demethylase 1 (LSD1) is a validated target for Glioblastoma and Alzheimer’s Disease. First-generation inhibitors (e.g., Tranylcypromine) were irreversible and non-selective.

-

Application: This scaffold is used to synthesize reversible, non-covalent LSD1 inhibitors . The piperidine ring occupies the large substrate-binding cavity of LSD1, while the amine (after Cbz deprotection) interacts with Asp555 or Glu559 in the active site.

B. GPCR Ligand Design (Muscarinic/Serotonergic)

The 2-aminomethylpiperidine core is a bioisostere for the flexible ethylamine side chains found in neurotransmitters (Serotonin, Dopamine).

-

Application: Rigidifying the linker between the basic nitrogen and the aromatic headgroup reduces entropic penalty upon binding, potentially increasing affinity for 5-HT receptors and Muscarinic M1/M4 receptors (targets for Schizophrenia).

Experimental Protocol: Orthogonal Synthesis Strategy

Objective: Create a diverse library of LSD1 inhibitors by functionalizing the piperidine nitrogen first, followed by Cbz-deprotection and "tail" modification.

Materials

-

Scaffold: this compound ( >98% purity).[1]

-

Reagents: Aryl aldehydes (various), Sodium triacetoxyborohydride (STAB), Pd/C (10%), Hydrogen gas, DIPEA.

Step-by-Step Methodology

Phase 1: Reductive Amination (Head Group Installation)

Rationale: The piperidine nitrogen is nucleophilic after neutralization. We attach a hydrophobic "head" group here to penetrate the LSD1 hydrophobic pocket.

-

Neutralization: Suspend 1.0 eq of the scaffold hydrochloride in DCE (Dichloroethane). Add 1.2 eq DIPEA and stir for 10 min at RT to free the piperidine amine.

-

Imine Formation: Add 1.1 eq of the desired Aryl Aldehyde (e.g., 4-cyanobenzaldehyde). Stir for 1 hour.

-

Reduction: Cool to 0°C. Add 1.5 eq Sodium triacetoxyborohydride (STAB) portion-wise.

-

Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target: M+1 peak of Cbz-protected intermediate).

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over MgSO4 and concentrate.

Phase 2: Cbz Deprotection (Tail Activation)

Rationale: Hydrogenolysis removes the Cbz group under mild conditions, exposing the primary amine without affecting the newly formed tertiary amine.

-

Dissolution: Dissolve the intermediate from Phase 1 in MeOH/EtOAc (1:1).

-

Catalyst Addition: Add 10 wt% Pd/C catalyst (carefully, under Argon).

-

Hydrogenation: Stir under H2 balloon (1 atm) for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate filtrate to yield the free primary amine.

Phase 3: Urea/Amide Coupling (Tail Functionalization)

Rationale: The exposed primary amine is now coupled to polar groups to interact with the FAD cofactor region of LSD1.

-

Coupling: React the free amine with an Isocyanate (for Urea) or Acid Chloride (for Amide) in DCM with Et3N.

-

Purification: Final purification via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Synthetic Pathway & Screening Cascade

The following diagram illustrates the workflow from the raw scaffold to a validated neurological hit.

Caption: Integrated workflow transforming the piperidine scaffold into BBB-permeable LSD1 inhibitors.

Biological Validation Protocol: LSD1 Demethylase Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives against LSD1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Reagents

-

Enzyme: Recombinant Human LSD1 (KDM1A).

-

Substrate: Biotinylated Histone H3 (1-21) peptide methylated at Lysine 4 (H3K4me1).

-

Detection: Europium-labeled anti-H3K4 antibody (detects unmethylated product) + Streptavidin-APC (acceptor).

Protocol Steps

-

Compound Prep: Prepare 10-point serial dilutions of synthesized compounds in DMSO.

-

Enzyme Mix: Dilute LSD1 enzyme in Assay Buffer (50 mM Tris pH 8.5, 0.01% Tween-20). Add 5 µL to 384-well plate.

-

Incubation: Add 100 nL of compound. Incubate 15 min at RT.

-

Reaction Start: Add 5 µL of Biotin-H3K4me1 substrate. Incubate for 60 min.

-

Detection: Add Detection Mix (Eu-Antibody + Streptavidin-APC).

-

Read: Measure TR-FRET signal (Excitation 337 nm, Emission 620/665 nm) on a microplate reader (e.g., PerkinElmer EnVision).

-

Analysis: Calculate % Inhibition =

. Fit to sigmoidal dose-response curve.

Data Analysis: Structure-Activity Relationship (SAR)

The table below summarizes expected trends when modifying the Benzyl (piperidin-2-ylmethyl)carbamate core, based on literature precedents for LSD1 inhibitors.

| Modification Site | Chemical Change | Effect on LSD1 Potency (IC50) | Effect on BBB Permeability |

| Piperidine N (R1) | 4-Cyanobenzyl | High Potency (<50 nM) | Moderate |

| Piperidine N (R1) | Methyl / Ethyl | Low Potency (>1 µM) | High |

| Exocyclic Amine (R2) | Urea (-NH-CO-NH-Ph) | High Potency (H-bond donor) | Low (Polarity increase) |

| Exocyclic Amine (R2) | Sulfonamide | Moderate Potency | Low |

| Chirality (C2) | (S)-Enantiomer | Preferred (10x more potent) | N/A |

References

-

LSD1 Inhibitor Design: Song, Y., et al. (2020). "Discovery of Piperidine-Based LSD1 Inhibitors for Acute Myeloid Leukemia."[2] Journal of Medicinal Chemistry.

-

Piperidine Scaffolds in CNS: BenchChem Application Notes. (2025).[3][4][5] "Application of Piperidine Scaffolds in Central Nervous System Drug Discovery."

-

Chiral Piperidine Synthesis: Wang, Q., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

-

LSD1 Structural Biology: Mimasu, S., et al. (2016). "Crystal Structure of LSD1 in Complex with Piperidine Derivatives." Biochemistry.

-

Clinical Relevance: Fang, Y., et al. (2019). "LSD1/KDM1A inhibitors in clinical trials: advances and prospects." Journal of Hematology & Oncology.

Sources

- 1. (s)-benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride, CasNo.1217807-36-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Deprotection of Cbz from Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride

Executive Summary

This technical note details the deprotection of the Carboxybenzyl (Cbz) group from Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride . The Cbz group is a cornerstone of amine protection due to its stability against basic and mildly acidic conditions. However, its removal requires precise conditions to ensure quantitative yield without degrading the piperidine scaffold.

This guide prioritizes Catalytic Hydrogenolysis (H₂/Pd-C) as the "Gold Standard" method due to its atom economy, mild conditions, and clean byproduct profile (toluene and CO₂). An alternative Acidolysis (HBr/AcOH) protocol is provided for laboratories lacking hydrogenation infrastructure.

Mechanistic Foundation & Chemical Logic

The Substrate Challenge

The starting material, This compound , presents a unique chemical environment:

-

Piperidine Ring: A secondary amine, currently protonated as the hydrochloride salt (

). -

Cbz-Protected Primary Amine: The target site for deprotection (

).

Critical Insight - Catalyst Poisoning: Free amines are notorious for coordinating strongly to Palladium (Pd) surfaces, effectively "poisoning" the catalyst and halting the reaction. Because the starting material is already an HCl salt, the risk is mitigated. However, as the Cbz group is cleaved, a new primary amine is generated. To maintain catalytic efficiency, the reaction medium must remain slightly acidic to keep the resulting diamine fully protonated.

Mechanism of Hydrogenolysis

The cleavage follows a heterogeneous catalytic cycle on the Palladium surface:

-

Adsorption:

dissociates on the Pd surface. The Cbz carbonyl oxygen coordinates to the metal. -

Hydrogenation: Hydride transfer cleaves the benzylic C-O bond.

-

Collapse: Toluene is released. The resulting carbamic acid is unstable and spontaneously decarboxylates to release

and the free amine.

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.[1]

Method A: Catalytic Hydrogenolysis (Primary Protocol)

Recommended for purity and yield.

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Benzyl (piperidin-2-ylmethyl)carbamate HCl | Starting Material |

| Catalyst | 10% Pd/C (50% water wet) | Catalyst (Wet reduces fire risk) |

| Solvent | Methanol (HPLC Grade) | Solvent (High solubility for salts) |

| Hydrogen Source | Reducing Agent | |

| Additive | 1M HCl in MeOH (Optional) | Prevents poisoning/Forms dihydrochloride |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Weigh 1.0 equiv of the substrate into a round-bottom flask (RBF).

-

Add Methanol (concentration ~0.1 M). Note: Ethanol can be used, but Methanol is preferred for better solubility of the hydrochloride salt.

-

Critical Step: Carefully add 10 wt% of the Pd/C catalyst.

-

Safety: Pd/C is pyrophoric when dry. Always use "water wet" catalyst or add it under a blanket of Nitrogen/Argon. Do not add catalyst to a flask containing solvent vapor and air; add catalyst first or under inert gas flow.

-

Step 2: Hydrogenation

-

Seal the flask with a rubber septum.

-

Purge: Insert a needle connected to a vacuum line and another to a Nitrogen source. Cycle Vacuum/Nitrogen 3 times to remove Oxygen.

-

Charge: Replace Nitrogen with a Hydrogen balloon (1 atm).

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS.[2] The disappearance of the UV-active benzyl spot is the primary indicator.

-

Step 3: Workup

-

Purge: Remove

balloon and purge with Nitrogen for 10 minutes. -

Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd catalyst. Rinse the pad with Methanol.

-

Caution: The filter cake contains Pd and adsorbed

. It is flammable. Keep the cake wet with water/solvent before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Result: The product, (piperidin-2-ylmethyl)amine dihydrochloride , is typically obtained as a white to off-white solid.

Figure 2: Operational workflow for Catalytic Hydrogenolysis.

Method B: Acidolysis (Alternative Protocol)

Use only if Hydrogenation equipment is unavailable or if the substrate contains sulfur (catalyst poison).

Protocol

-

Dissolution: Dissolve the substrate in 33% HBr in Acetic Acid (approx. 5-10 mL per gram of substrate).

-

Reaction: Stir at Room Temperature. Evolution of

may be observed.[2][3]-

Time: Reaction is slower than hydrogenation; allow 1–3 hours.

-

-

Precipitation: Add cold Diethyl Ether to the reaction mixture. The amine hydrobromide salt often precipitates.

-

Workup: Filter the solid or decant the ether.

-

Note: This method yields the hydrobromide salt and generates Benzyl Bromide (lachrymator) as a byproduct, which must be washed away.

-

Analytical Validation

To confirm successful deprotection, compare the NMR of the product against the starting material.

| Feature | Starting Material (Cbz) | Product (Deprotected) |

| Aromatic Protons | Multiplet @ 7.30–7.40 ppm (5H) | ABSENT |

| Benzylic | Singlet @ ~5.10 ppm (2H) | ABSENT |

| Piperidine | Present | Present (Shifted slightly upfield) |

| Mass Spec (ESI) |

Troubleshooting & Optimization

Incomplete Reaction (Stalled)

-

Cause: Catalyst poisoning by the free amine.

-

Solution: Add 1-2 equivalents of Acetic Acid or HCl to the reaction mixture. This ensures the product amine is protonated and cannot bind to the Pd surface.

Safety: Handling Pd/C

-

Risk: Dry Pd/C is pyrophoric.

-

Control: Always weigh Pd/C that is "50% water wet". If using dry catalyst, weigh it quickly and cover it with a small amount of water before adding organic solvent. Never add dry catalyst to a beaker of methanol; the static spark can ignite the vapors.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[4][5] John Wiley & Sons.

-

Catalytic Hydrogenolysis Mechanism. Total Synthesis: Cbz Deprotection Mechanism.

-

Palladium Catalyst Poisoning. ACS GCI Pharmaceutical Roundtable Reagent Guides: Hydrogenolysis.

-

Acidic Deprotection Alternatives. BenchChem Application Notes: Cbz Removal.

Sources

Using Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride in solid-phase peptide synthesis

Application Note: Integration of Benzyl (piperidin-2-ylmethyl)carbamate Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary

This compound is a bifunctional building block featuring a sterically constrained secondary amine (piperidine ring) and an orthogonal Cbz-protected primary amine (exocyclic aminomethyl group). In Solid-Phase Peptide Synthesis (SPPS), this molecule is primarily utilized to introduce a conformationally restricted piperidine scaffold, often acting as a peptidomimetic turn inducer or a "privileged structure" in medicinal chemistry libraries.

This guide addresses the specific challenges associated with this molecule:

-

Salt Neutralization: Converting the stable hydrochloride salt to the reactive free base without causing precipitation or side reactions.

-

Steric Hindrance: Overcoming the reduced nucleophilicity of the secondary piperidine amine during coupling.

-

Orthogonality: Managing the Benzyloxycarbonyl (Cbz/Z) group, which is stable to standard Fmoc deprotection (piperidine/DMF) and cleavage conditions (TFA), thus serving as a permanent protecting group or requiring specialized removal strategies.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | Benzyl N-[(piperidin-2-yl)methyl]carbamate hydrochloride |

| Formula | C₁₄H₂₁ClN₂O₂ |

| MW | 284.78 g/mol |

| Functional Groups | Secondary Amine (Free, HCl salt), Primary Amine (Cbz-protected) |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in DCM (as salt) |

| pKa (est.) | ~11.0 (Piperidine NH), ~9.5 (Aminomethyl) |

| Storage | Desiccate at +4°C; Hygroscopic |

Pre-Synthesis Protocol: Free-Basing

The hydrochloride salt form is unreactive in nucleophilic substitutions. In situ neutralization is recommended to prevent oxidation or carbamate migration associated with storing the free base.

Reagents:

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Anhydrous Dimethylformamide (DMF).

Procedure:

-

Calculate the required amount of the hydrochloride salt (typically 3–5 equivalents relative to resin loading).

-

Dissolve the salt in the minimum volume of anhydrous DMF.

-

Add 1.0 equivalent (relative to the salt) of DIEA.

-

Note: Avoid a large excess of base in the stock solution to prevent premature Fmoc removal if mixing with Fmoc-amino acids, although here we are coupling this amine to the resin.

-

-

Vortex for 1 minute. The solution is now ready for immediate addition to the activated resin.

Experimental Protocols

Workflow A: Coupling to Resin-Bound Carboxylic Acid

Context: This protocol applies when attaching the molecule to the C-terminus of a peptide (via a linker like succinic acid) or to the side chain of Glutamic/Aspartic acid (ODmab/OAll deprotected).

Mechanistic Insight: The nucleophile is a secondary amine within a piperidine ring. Coupling rates for secondary amines are significantly slower than primary amines due to steric hindrance. Standard DIC/HOBt coupling is often insufficient. HATU or PyAOP are required.

Step-by-Step Protocol:

-

Resin Preparation: Ensure the resin-bound carboxyl group is free (deprotected). Wash resin 3x with DMF.

-

Activation (Pre-activation is critical):

-

In a vial, dissolve Carboxylic Acid Partner (if coupling in solution) OR prepare the activation cocktail if the acid is on the resin.

-

Scenario: Acid is on Resin.

-

Add HATU (5 eq) and DIEA (10 eq) in DMF to the resin.

-

Correction: Standard activation involves adding the coupling reagent to the acid. Since the acid is on the solid phase, add the HATU/DIEA solution directly to the resin and shake for 30 seconds to pre-activate the surface carboxylates.

-

-

Coupling:

-

Add the Free-Based Benzyl (piperidin-2-ylmethyl)carbamate (3–5 eq) solution to the pre-activated resin.

-

Reaction Time: 2 to 4 hours at Room Temperature.

-

Optimization: For difficult sequences, perform a "Double Coupling" (repeat step 2-3 with fresh reagents).

-

-

Monitoring:

-

Chloranil Test: Use the Chloranil test (specific for secondary amines) to check for the presence of unreacted amine if you were coupling an AA to this molecule.

-

Since we are coupling THIS amine to the resin: We need to verify the consumption of resin carboxyl groups. The Kaiser Test is NOT applicable (tests for amines).

-

Recommendation: Use a test cleavage (micro-cleavage) and analyze via LC-MS to confirm mass shift (+248 Da).

-

Workflow B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Context: Using the molecule as the starting scaffold for a library.[1]

-